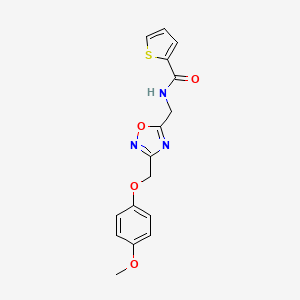

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

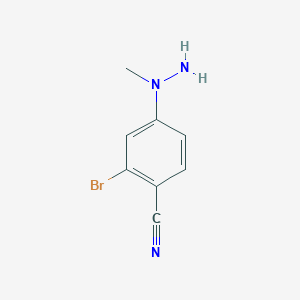

The synthesis of compounds related to N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide involves multiple steps, including alkylation, Friedel-Crafts acylation, esterification, hydraziding, and cyclization processes. These methods are utilized to create complex molecules with specific functional groups and structural characteristics. The synthesis routes are meticulously designed to achieve the desired molecular architecture and incorporate specific substituents into the final compound (Chen Shui-liang, 2006).

Molecular Structure Analysis

The molecular structure of related compounds is confirmed through various analytical techniques, including NMR, mass spectra, FT-IR, and UV-Visible spectroscopy. X-ray diffraction studies provide detailed insights into the three-dimensional structure, confirming the twisted conformation between rings and identifying intermolecular interactions. These analyses are crucial for understanding the molecular geometry and electronic structure, which are essential for predicting the reactivity and properties of the compound (K. Kumara et al., 2018).

Chemical Reactions and Properties

The reactivity of compounds similar to N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is influenced by their molecular structure. Studies focus on understanding the chemical reactions these compounds undergo, such as etherification, oximation, and Beckmann rearrangement, to modify their structure and properties for specific applications. The reactivity patterns help in designing compounds with desired biological or physical properties (Xiaodong Chen et al., 2012).

Physical Properties Analysis

The physical properties, including thermal stability and solubility, are critical for the practical application of these compounds. For instance, the thermal stability up to certain temperatures indicates the potential use of these compounds in environments subjected to heat. Solvent effects on structural parameters are also studied to understand how different environments affect the compound's behavior (K. Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity with other chemical entities, potential as intermediates in organic synthesis, and the formation of supramolecular motifs through hydrogen bond interactions, are of significant interest. Understanding these properties is crucial for tailoring these compounds for specific chemical, biological, or industrial applications. The identification of electrophilic and nucleophilic regions on the molecular surface informs the design of molecules with targeted reactivity profiles (K. Kumara et al., 2018).

Wissenschaftliche Forschungsanwendungen

Antidiabetic Applications

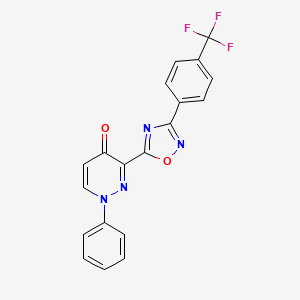

Research on derivatives of 1,2,4-oxadiazole, which share a structural similarity with N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide, has indicated potential applications in antidiabetic treatments. A study by Lalpara et al. (2021) synthesizes and evaluates various N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides for antidiabetic activity using the α-amylase inhibition assay (Lalpara et al., 2021).

Synthesis and Characterization

The synthesis of related compounds, such as 2-(5-methyl-1,3,4-oxadiazole-2-yl)-6-diethylaminofluoran, involves complex chemical processes, as detailed in a study by Chen Shui-liang (2006), highlighting the methodological advancements in the synthesis of these compounds (Chen Shui-liang, 2006).

Antimicrobial and Antitumor Applications

Another significant application of 1,2,4-oxadiazole derivatives is in the realm of antimicrobial and antitumor agents. A study by Kaya et al. (2017) elaborates on the design and synthesis of new 1,3,4-oxadiazole derivatives as chemotherapeutic agents, showing promising results in antimicrobial activity and antiproliferative activity against human tumor cell lines (Kaya et al., 2017).

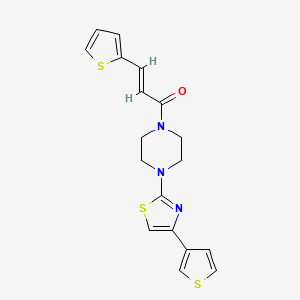

Photostabilization in Polymer Science

In the field of polymer science, these compounds have been used for photostabilization purposes. Balakit et al. (2015) synthesized new thiophene derivatives, closely related to our compound of interest, for use as photostabilizers in poly(vinyl chloride), demonstrating their effectiveness in reducing photodegradation (Balakit et al., 2015).

Nematocidal Activity

Additionally, novel 1,2,4-oxadiazole derivatives have been synthesized for their nematocidal activities, as explored in a study by Liu et al. (2022). This study reveals that certain compounds demonstrated significant activity against Bursaphelenchus xylophilus, a nematode pest, offering potential agricultural applications (Liu et al., 2022).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-21-11-4-6-12(7-5-11)22-10-14-18-15(23-19-14)9-17-16(20)13-3-2-8-24-13/h2-8H,9-10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRMATFLCAEEIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2480017.png)

![(4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2480018.png)

![8-Methoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2480028.png)

![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)